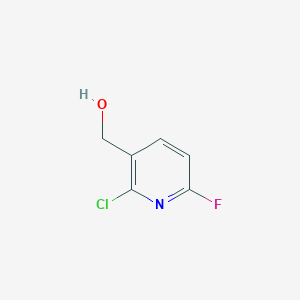

2-Chloro-6-fluoro-3-pyridinemethanol

Description

2-Chloro-6-fluoro-3-pyridinemethanol is a pyridine derivative featuring a hydroxylmethyl (-CH2OH) group at position 3, a chlorine atom at position 2, and a fluorine atom at position 4. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances metabolic stability and polarity, while the chlorine atom contributes to electrophilic reactivity.

Properties

Molecular Formula |

C6H5ClFNO |

|---|---|

Molecular Weight |

161.56 g/mol |

IUPAC Name |

(2-chloro-6-fluoropyridin-3-yl)methanol |

InChI |

InChI=1S/C6H5ClFNO/c7-6-4(3-10)1-2-5(8)9-6/h1-2,10H,3H2 |

InChI Key |

OBABNIUNQVFQER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1CO)Cl)F |

Origin of Product |

United States |

Preparation Methods

Halogenation and Fluorination of Pyridine Precursors

Comparative Data Table of Key Preparation Methods

Detailed Research Findings and Analysis

Fluorination Strategy: The use of copper fluoride as a fluorinating agent in the presence of tert-butyl nitrite allows selective fluorination of the pyridine ring under mild conditions, avoiding the use of highly toxic anhydrous HF. This method is scalable and provides good yields, making it suitable for industrial applications.

Hydroxymethylation via Ester Intermediates: The esterification of chloromethylpyridine derivatives with alkali metal carboxylates followed by hydrolysis is a robust method to introduce the hydroxymethyl group. The process is well-documented to proceed with high efficiency and can be tailored by varying the carboxylate to introduce different substituents if needed.

Use of Chloromethyl Intermediates: The chloromethyl derivatives serve as versatile intermediates that can be transformed into alcohols, amides, or nitriles, depending on the reagents and conditions. The method by Zhou and Snider demonstrates the flexibility of this approach, with the possibility of further functional group manipulation to achieve 2-chloro-6-fluoro-3-pyridinemethanol.

Summary and Recommendations

The preparation of 2-chloro-6-fluoro-3-pyridinemethanol typically involves:

- Selective halogenation of pyridine precursors using copper fluoride-based fluorination methods.

- Formation of chloromethyl intermediates through chlorination of methylpyridines.

- Conversion of chloromethyl intermediates to hydroxymethyl derivatives via ester formation and hydrolysis or direct nucleophilic substitution.

The choice of method depends on available starting materials, desired scale, and safety considerations. The copper fluoride fluorination and ester hydrolysis methods stand out for their operational simplicity, mild conditions, and good yields.

This article synthesizes findings from patent literature and peer-reviewed research to provide a professional, authoritative guide on the preparation of 2-chloro-6-fluoro-3-pyridinemethanol, ensuring wide-ranging coverage and technical accuracy.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-3-pyridinemethanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: 2-Chloro-6-fluoro-3-pyridinecarboxylic acid.

Reduction: 2-Chloro-6-fluoro-3-pyridinemethanol.

Substitution: 2-Amino-6-fluoro-3-pyridinemethanol.

Scientific Research Applications

2-Chloro-6-fluoro-3-pyridinemethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-pyridinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with active sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic profile of pyridinemethanol derivatives is heavily influenced by substituent electronegativity and position:

- 2-Chloro-6-fluoro-3-pyridinemethanol: The fluorine atom (position 6) exerts a strong electron-withdrawing inductive effect (-I), increasing the acidity of the hydroxyl group compared to non-fluorinated analogs. The chlorine atom (position 2) further polarizes the aromatic ring, enhancing electrophilic substitution reactivity .

- (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol: Replacing fluorine with a trifluoromethyl (-CF3) group (position 6) introduces a stronger -I effect and steric bulk, significantly increasing lipophilicity and reducing water solubility. This makes the compound more suited for lipid-rich environments in agrochemical applications .

- 6-Chloro-3-pyridinemethanol: The absence of fluorine (replaced by chlorine at position 6) reduces overall polarity and electron withdrawal, leading to weaker acidity in the hydroxyl group. This analog may exhibit slower reaction kinetics in substitution reactions .

Comparative Analysis of Physicochemical Properties

The table below summarizes inferred properties based on structural analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| 2-Chloro-6-fluoro-3-pyridinemethanol | C₆H₅ClFNO | 161.5 | High polarity, moderate solubility | Pharmaceutical intermediates |

| (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol | C₇H₅ClF₃NO | 211.5 | High lipophilicity, low water solubility | Agrochemical synthesis |

| 6-Chloro-3-pyridinemethanol | C₆H₆ClNO | 143.5 | Lower acidity, slower reactivity | Ligands for metal catalysis |

Note: Data inferred from substituent trends and analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-6-fluoro-3-pyridinemethanol, and what reaction conditions optimize yield?

- Methodological Answer : A typical synthesis involves halogenation and hydroxylation steps. For fluorination, potassium fluoride (KF) in dimethyl sulfoxide (DMSO) is often used under controlled heating (80–100°C) to introduce fluorine at the 6-position of the pyridine ring. Chlorination at the 2-position can be achieved via chlorinating agents like POCl₃. Methanol introduction may involve nucleophilic substitution or reduction of a carbonyl intermediate (e.g., using NaBH₄). Reaction optimization includes adjusting stoichiometry, solvent polarity, and temperature to minimize byproducts (e.g., over-chlorination) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing 2-Chloro-6-fluoro-3-pyridinemethanol?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., splitting patterns for Cl/F proximity).

- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for research-grade material).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₆H₄ClFNO, theoretical 175.56 g/mol).

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen bonding, though crystallization may require slow evaporation in polar aprotic solvents .

Q. What safety protocols are critical when handling 2-Chloro-6-fluoro-3-pyridinemethanol in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use a chemical fume hood to prevent inhalation of volatile intermediates.

- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for 2-Chloro-6-fluoro-3-pyridinemethanol derivatives?

- Methodological Answer : Discrepancies in bond angles or torsional strain (e.g., Cl/F steric clashes) require cross-validation using:

- Multi-temperature XRD : Assess thermal motion effects.

- DFT Calculations : Compare experimental data with computational models (e.g., Gaussian or ORCA software).

- Synchrotron Radiation : High-flux beams improve resolution for low-symmetry crystals .

Q. What strategies mitigate byproduct formation during the synthesis of 2-Chloro-6-fluoro-3-pyridinemethanol analogs?

- Methodological Answer :

- Selective Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl for hydroxyl groups).

- Flow Chemistry : Enhances control over reaction kinetics, reducing side reactions like dihalogenation.

- Catalytic Systems : Pd/Cu catalysts improve regioselectivity in cross-coupling steps .

Q. How do computational tools (e.g., REAXYS, PISTACHIO) predict the reactivity of 2-Chloro-6-fluoro-3-pyridinemethanol in novel reactions?

- Methodological Answer :

- Retrosynthetic Analysis : Databases like REAXYS suggest feasible precursors (e.g., 3-pyridinecarboxaldehyde derivatives).

- Reactivity Scoring : Machine learning models (PISTACHIO) evaluate reaction feasibility based on electronic (Hammett constants) and steric parameters.

- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction rates and yields .

Q. What experimental designs address low yields in scaling up 2-Chloro-6-fluoro-3-pyridinemethanol synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Statistically optimize parameters (temperature, catalyst loading) using response surface methodology.

- Microwave-Assisted Synthesis : Accelerates reaction times while maintaining selectivity.

- In Situ Monitoring : Raman spectroscopy tracks intermediate formation in real time .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for 2-Chloro-6-fluoro-3-pyridinemethanol in polar vs. nonpolar solvents?

- Methodological Answer : Apparent contradictions arise from:

- Polymorphism : Different crystal forms alter solubility. Use DSC (Differential Scanning Calorimetry) to identify polymorphs.

- pH Effects : Protonation of the pyridine nitrogen increases solubility in acidic aqueous solutions.

- HPLC Calibration : Validate purity standards to exclude solvent impurities skewing results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.